![molecular formula C13H22ClN3O5 B3301546 HC Blue no. 11 CAS No. 910463-51-3](/img/structure/B3301546.png)
HC Blue no. 11
Overview
Description
HC Blue No. 11 is a hair dye ingredient . It is used as a direct dye for hair coloring products without mixing with an oxidizing agent . The final concentration on the head of this compound can be up to 2.0% .
Chemical Reactions Analysis
This compound is used as a direct dye, which means there is no chemical reaction with other components; the dyes adhere to the hair surface .Physical And Chemical Properties Analysis
This compound has a boiling point of 538.40 °C at 760.00 mm Hg . It is soluble in water, with a solubility of 5858 mg/L at 25 °C . The logP (o/w) is estimated to be 1.080 .Scientific Research Applications
Degradation in Effluents
A study by Cako et al. (2020) explored the effectiveness of hydrodynamic cavitation (HC) in the degradation of effluents polluted by Brilliant Cresyl Blue (BCB) dye. They discovered that a combination of hydrodynamic cavitation and ozonation was the most effective process, achieving ultrafast degradation of the target oxazine dye with 100% decolorization efficiency in just 1 minute. This indicates HC Blue No. 11's potential use in industrial wastewater treatment and environmental conservation efforts (Cako et al., 2020).
Advanced Oxidation Processes
Another research by Kumar et al. (2018) investigated the application of hydrodynamic cavitation combined with other advanced oxidation processes for the removal of mixed dyes, including this compound, from aqueous media. The study found that combining hydrodynamic cavitation with hydrogen peroxide or Fenton and photo-Fenton processes resulted in nearly complete decolorization of the dyes, highlighting this compound's reactivity and potential for effective treatment in wastewater management (Kumar et al., 2018).
Hydrodynamic Cavitation for Dye Decolorization
In a study by Rajoriya et al. (2017), the decolorization of reactive blue 13, a dye similar in structure to this compound, was investigated using hydrodynamic cavitation. The research showed that different geometrical parameters and the addition of process intensifying agents could significantly affect the decolorization rate, implying similar possibilities for this compound in terms of its application in dye wastewater treatment (Rajoriya et al., 2017).
Application in Water Disinfection
Burzio et al. (2019) conducted research on the application of hydrodynamic cavitation (HC) in water disinfection. While not directly related to this compound, the findings suggest that HC processes, which could potentially involve this compound, can be effective in water treatment, particularly in disinfecting and purifying water (Burzio et al., 2019).
Mechanism of Action
properties
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-(2-methoxyethylamino)-3-nitroanilino]ethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O5.ClH/c1-21-9-4-14-12-3-2-11(10-13(12)16(19)20)15(5-7-17)6-8-18;/h2-3,10,14,17-18H,4-9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMWPZKEYRLDJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)N(CCO)CCO)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238394 | |
Record name | HC Blue no. 11 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
910463-51-3 | |
Record name | HC Blue 11 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910463-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HC Blue no. 11 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910463513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HC Blue no. 11 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HC BLUE NO. 11 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83ZYM95HPE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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